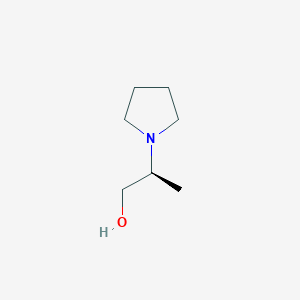![molecular formula C20H19NO4S B6210221 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid CAS No. 1934867-46-5](/img/no-structure.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid (FMCAA) is an important synthetic organic compound with a wide range of applications in scientific research. FMCAA is a versatile compound that can be used in organic synthesis, as a reagent for organic reactions, and as a starting material for the synthesis of other compounds. FMCAA is also known as fluoren-9-ylmethoxycarbonylmethylthietane-3-carboxylic acid, fluorene-9-ylmethoxycarbonylmethylthietane-3-carboxylic acid, and fluoren-9-ylmethoxycarbonylmethylthietane-3-carboxylic acid.
科学的研究の応用
FMCAA has a wide range of applications in scientific research, including organic synthesis, drug discovery, and materials science. In organic synthesis, FMCAA is used as a reagent for organic reactions, such as the synthesis of amines, esters, and other organic compounds. In drug discovery, FMCAA is used as a starting material for the synthesis of new drugs and for the modification of existing drugs. In materials science, FMCAA is used as a starting material for the synthesis of polymers and other materials.
作用機序
The mechanism of action of FMCAA is not well understood, but it is believed to involve the formation of a covalent bond between the fluorene-9-ylmethoxycarbonylmethylthietane-3-carboxylic acid moiety and the base used in the reaction. The covalent bond is formed through a nucleophilic substitution reaction, in which the base acts as a nucleophile and the FMCMTCA moiety acts as an electrophile. The formation of the covalent bond results in the formation of the FMCAA product.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMCAA are not well understood. However, it is believed that FMCAA may have a range of effects on the body, including the inhibition of enzymes, the modulation of gene expression, and the regulation of cell signaling pathways. In addition, FMCAA may have anti-inflammatory, anti-cancer, and anti-microbial properties.
実験室実験の利点と制限
FMCAA has several advantages for laboratory experiments, such as its low cost, its availability in a variety of forms, and its ease of use. FMCAA is also non-toxic and does not require special handling or storage. However, FMCAA also has several limitations, such as its instability in acidic environments and its tendency to form insoluble precipitates.
将来の方向性
Given the wide range of applications of FMCAA, there is a need for further research into the compound. Potential future directions include the development of improved synthesis methods, the exploration of new applications of FMCAA, and the study of the biochemical and physiological effects of the compound. In addition, there is a need for further research into the mechanism of action of FMCAA and the development of methods for the purification and isolation of the compound.
合成法
FMCAA can be synthesized using a variety of methods, including the reaction of fluorene-9-methoxycarbonylmethylthietane-3-carboxylic acid (FMCMTCA) with a base in an aqueous solution. The reaction is typically carried out at room temperature and requires the presence of a strong base, such as potassium hydroxide or sodium hydroxide. The reaction produces FMCAA, which can then be purified using a variety of techniques, such as column chromatography.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid' involves the protection of the amine group, followed by the reaction with thietane-3-carboxylic acid and subsequent deprotection of the amine group. The fluorenyl group is introduced through a coupling reaction with the protected amine intermediate.", "Starting Materials": [ "Methylamine", "Thietane-3-carboxylic acid", "9H-Fluorene", "Methoxyacetyl chloride", "Diisopropylethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Protection of the amine group with methoxyacetyl chloride and diisopropylethylamine in ethyl acetate", "Coupling of the protected amine intermediate with 9H-fluorene using diisopropylcarbodiimide and 1-hydroxybenzotriazole in dimethylformamide", "Deprotection of the amine group with hydrochloric acid in methanol", "Reaction of the deprotected amine intermediate with thietane-3-carboxylic acid using diisopropylcarbodiimide and 1-hydroxybenzotriazole in dimethylformamide", "Neutralization of the reaction mixture with sodium bicarbonate", "Extraction of the product with ethyl acetate", "Washing of the organic layer with water and drying over sodium sulfate", "Evaporation of the solvent to obtain the final product" ] } | |
CAS番号 |
1934867-46-5 |
製品名 |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid |
分子式 |
C20H19NO4S |
分子量 |
369.4 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



